GW-3333

Rheumatoid Arthritis TACE Inhibition In Vivo Pharmacology

GW-3333 is a validated dual inhibitor of TACE and MMPs, demonstrating in vivo efficacy in suppressing joint swelling and destruction in arthritis models. Unlike anti-TNF antibodies, it offers oral bioavailability and broad MMP inhibition. For reliable research outcomes, choose this well-characterized compound.

Molecular Formula C22H36N4O4
Molecular Weight 420.5 g/mol
CAS No. 212609-68-2
Cat. No. B1672458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGW-3333
CAS212609-68-2
SynonymsGW 3333
GW-3333
GW3333
Molecular FormulaC22H36N4O4
Molecular Weight420.5 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC1=CC=CC=N1)NC(=O)C(CC(C)C)C(C(C)C)N(C=O)O
InChIInChI=1S/C22H36N4O4/c1-7-16(6)19(22(29)24-18-10-8-9-11-23-18)25-21(28)17(12-14(2)3)20(15(4)5)26(30)13-27/h8-11,13-17,19-20,30H,7,12H2,1-6H3,(H,25,28)(H,23,24,29)/t16-,17+,19-,20-/m0/s1
InChIKeySMZPWUUYPYYHIV-HNJRGHQBSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GW-3333: A Dual TACE/MMP Inhibitor with Preclinical Validation in Arthritis Models


GW-3333 (CAS 212609-68-2) is an orally active, small-molecule N-hydroxyformamide inhibitor that simultaneously targets Tumor Necrosis Factor-α Converting Enzyme (TACE; ADAM17) and a broad spectrum of Matrix Metalloproteinases (MMPs), including MMP-1, -2, -3, -8, -9, and -13 [1][2]. As a dual inhibitor, GW-3333 was designed to suppress both the production of soluble TNF-α, a key inflammatory cytokine, and the enzymatic activity of MMPs, which are responsible for matrix degradation in chronic inflammatory diseases like rheumatoid arthritis [1]. The compound was developed by GlaxoSmithKline and represents a foundational chemical scaffold for this class of inhibitors, demonstrating sufficient duration of action to chronically inhibit both target families in vivo in rat models [2][3].

Why GW-3333 Cannot Be Replaced by Single-Target MMP Inhibitors or Anti-TNF Biologics


The therapeutic differentiation of GW-3333 lies in its validated dual mechanism of action, which addresses a critical failure mode of single-target agents in chronic arthritis models. Unlike selective MMP inhibitors (e.g., marimastat, S-3304), GW-3333 simultaneously suppresses the upstream inflammatory driver (soluble TNF-α via TACE inhibition) and the downstream effectors of joint destruction (MMPs) [1]. Critically, in a 21-day rat adjuvant arthritis model, an anti-TNF antibody, which neutralizes only soluble TNF-α, failed to inhibit joint swelling or destruction, while GW-3333 demonstrated significant efficacy in both parameters [1]. This head-to-head in vivo evidence demonstrates that dual TACE/MMP inhibition provides functional advantages over neutralizing TNF-α alone. Furthermore, attempts to simply combine a selective MMP inhibitor with an anti-TNF agent would lack the single-agent oral bioavailability and proven chronic duration of action established for GW-3333 [2].

GW-3333: A Quantified Comparison of Dual TACE/MMP Inhibition vs. Anti-TNF Antibody and MMP Inhibitors


GW-3333 vs. Anti-TNF Antibody: Differential Efficacy in 21-Day Rat Adjuvant Arthritis Model

In a 21-day rat adjuvant arthritis model, GW-3333 and a neutralizing anti-TNF antibody were directly compared for their effects on ankle swelling and joint destruction. While the anti-TNF antibody failed to inhibit either parameter, GW-3333 demonstrated inhibition of both ankle swelling and joint destruction, as assessed by histology and radiology [1]. This head-to-head comparison provides the strongest evidence for the functional advantage of dual TACE/MMP inhibition over neutralizing TNF-α alone.

Rheumatoid Arthritis TACE Inhibition In Vivo Pharmacology Dual Inhibition

GW-3333 vs. S-3304: Comparative MMP Inhibition Profile (IC50 Data)

GW-3333's broad-spectrum MMP inhibition profile can be directly compared to that of S-3304, a selective MMP inhibitor. GW-3333 potently inhibits MMP-9 (IC50 = 16 nM) and MMP-3 (IC50 = 20 nM), while having minimal activity against MMP-1 (IC50 = 19 µM) [1]. In contrast, S-3304 is a potent inhibitor of MMP-2 (IC50 = 2 nM) and MMP-9 (IC50 = 10 nM) [1]. This comparison highlights GW-3333's specific potency profile, which includes strong MMP-3 inhibition alongside MMP-9, differentiating it from S-3304.

MMP Inhibition Enzyme Assay Selectivity Profile Osteoarthritis

GW-3333 In Vivo Pharmacodynamic Durability: Sustained TACE Inhibition for 12 Hours

A key differentiation of GW-3333 is its long duration of action in vivo. Oral administration of GW-3333 completely blocked the increase in plasma TNF-α following LPS challenge for up to 12 hours in rats [1]. This pharmacodynamic duration is critical, as it established GW-3333 as the first inhibitor with sufficient action to chronically inhibit TACE and MMPs in this species [2]. This long duration is a functional consequence of its pharmacokinetic profile and potency, ensuring target engagement throughout a twice-daily dosing interval.

Pharmacodynamics Oral Bioavailability TACE Inhibition Inflammation

GW-3333: A Benchmark Scaffold for Selectivity Optimization

GW-3333 serves as the benchmark N-hydroxyformamide scaffold from which subsequent, more selective TACE inhibitors were derived. A medicinal chemistry program specifically aimed to improve upon GW-3333's in vitro and in vivo properties [1]. By introducing arginine mimetics at the P2' position, researchers increased solubility and selectivity against MMP-1, MMP-3, and MMP-9 while retaining TACE potency. This led to the discovery of compound 28a, which exhibited roughly 10x selectivity over MMP-1 and MMP-3 [1]. GW-3333's broad inhibition profile, while less selective, makes it the ideal control compound for establishing baseline dual-inhibition activity in assays designed to test newer, more selective analogs.

Medicinal Chemistry Selectivity Structure-Activity Relationship Lead Optimization

GW-3333 In Vivo Exposure Multiples: Achieving 50-Fold Coverage of MMP IC50 Values

Under dosing conditions that provided complete TACE inhibition for 12 hours, the plasma levels of unbound GW-3333 were at least 50-fold above the IC50 values for inhibition of individual MMPs in vitro [1]. This data quantitatively confirms that the in vivo efficacy of GW-3333 is driven by robust, sustained target coverage for both TACE and its secondary MMP targets. Achieving such a high exposure multiple is a critical differentiator for a dual inhibitor, ensuring that both pharmacologies are engaged simultaneously.

Pharmacokinetics Exposure-Response In Vivo Efficacy MMP Inhibition

Recommended Application Scenarios for GW-3333 in Preclinical Research


Investigating the Role of Dual TACE/MMP Inhibition in Chronic Arthritis Models

GW-3333 is ideally suited for 21-day adjuvant arthritis studies in rats where both inflammatory swelling and structural joint damage must be assessed. Its demonstrated superiority over an anti-TNF antibody in inhibiting joint destruction makes it a critical tool for differentiating the effects of dual inhibition from TNF-α neutralization alone [1].

A Benchmark Scaffold for Medicinal Chemistry Optimization of TACE Inhibitors

Use GW-3333 as the baseline reference compound in structure-activity relationship (SAR) studies aimed at developing next-generation TACE inhibitors with improved selectivity and solubility. Its well-characterized broad inhibition profile allows researchers to quantify selectivity gains and confirm that new analogs retain adequate TACE potency [2].

In Vivo Target Validation for MMP-3 and MMP-9 in Tissue Remodeling and Inflammation

Given its potent in vitro inhibition of MMP-3 (IC50 = 20 nM) and MMP-9 (IC50 = 16 nM) and proven in vivo exposure multiples of ≥50-fold over these IC50 values, GW-3333 can be used to probe the specific contributions of these MMPs in disease models of fibrosis, cancer metastasis, and inflammatory bowel disease where these enzymes are implicated [1][3].

Pharmacodynamic Studies Requiring Sustained Target Engagement

For experiments requiring continuous inhibition of TACE and MMPs over a 12-hour period, GW-3333's long duration of action following oral administration is a key differentiator. This property makes it suitable for once- or twice-daily dosing regimens in chronic rodent models, ensuring that target engagement is maintained throughout the study [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for GW-3333

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.